N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a 3-chlorophenyl-substituted piperazine moiety and a pyrrolidine-2-carboxamide group.
Properties
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c21-13-2-1-3-15(10-13)25-6-8-26(9-7-25)18(28)11-14-12-30-20(22-14)24-19(29)16-4-5-17(27)23-16/h1-3,10,12,16H,4-9,11H2,(H,23,27)(H,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELLSUCIUNZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 445.9 g/mol. The structure includes a piperazine ring, which is known for enhancing the pharmacological profile of various compounds, particularly in cancer therapy and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN5O3S |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1048676-55-6 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing piperazine structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
-
Mechanism of Action : The anticancer activity is attributed to multiple mechanisms:
- Induction of Apoptosis : The compound has been observed to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at the S and G2/M phases, effectively halting proliferation .
- Case Studies :
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research indicates that similar piperazine derivatives possess effective antimicrobial properties against a range of pathogens.
- Evaluation Methods : Antimicrobial efficacy was assessed using tube dilution techniques against standard strains.
Structural Insights and SAR (Structure-Activity Relationship)
The presence of the piperazine ring is crucial for enhancing the bioactivity of the compound. Structural modifications can significantly influence its pharmacological properties:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the 5-oxopyrrolidine scaffold, to which this compound belongs, exhibit significant anticancer properties. In studies utilizing the A549 human lung adenocarcinoma cell line, compounds similar to N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin. The structure-dependence of activity suggests that specific modifications can enhance potency against cancer cells while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against multidrug-resistant pathogens. In vitro studies have shown that related compounds can inhibit the growth of various bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents from this chemical class, particularly in the context of rising antibiotic resistance .
Synthesis and Modifications
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Modifications to the piperazine and thiazole moieties can yield derivatives with enhanced biological activity. For instance, altering substituents on the piperazine ring or the oxopyrrolidine core can significantly affect both anticancer and antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Substituents | Variations can enhance binding affinity to targets |
| Thiazole Ring Modifications | Altered electronic properties improve activity against pathogens |
| Oxopyrrolidine Core Changes | Modifications lead to differential cytotoxicity profiles |
This table summarizes how specific changes in the molecular structure can lead to enhanced biological activities.
Case Studies
Several studies have documented the effectiveness of similar compounds:
- Study on Anticancer Properties : A study evaluated a series of 5-oxopyrrolidine derivatives against A549 cells, revealing that certain modifications resulted in up to 66% reduction in cell viability compared to untreated controls .
- Antimicrobial Screening : Another investigation assessed antimicrobial efficacy against resistant strains, demonstrating promising results for compounds derived from similar scaffolds .
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group on piperazine contrasts with 4-chlorophenyl in compound 4 (). Substitution patterns on the aryl ring significantly affect receptor affinity; meta-substitution (3-chloro) may alter steric interactions compared to para-substitution (4-chloro) .
- Carboxamide vs. Urea/Sulphonamide : The pyrrolidine-2-carboxamide group may enhance solubility compared to urea derivatives (e.g., 1g) or sulphonamides (e.g., 5c), which often exhibit higher metabolic stability but lower solubility .
Pharmacological Activities
P-gp Inhibition :
Compound 4 () increased paclitaxel bioavailability by up to 106.6% via P-gp inhibition.
Antiproliferative Activity :
Benzothiazole-piperazine derivatives (e.g., 4l, 5c) show antiproliferative effects, with IC50 values <10 μM in some cases. The target compound’s pyrrolidone ring, a known hydrogen-bond acceptor, could enhance binding to kinases or proteases implicated in cancer progression .
Anti-HIV Activity :
Pharmacokinetic Properties
- Bioavailability : Compound 4 () demonstrated significant oral activity (5 mg/kg dose), but the target compound’s pyrrolidone moiety may further improve absorption by reducing efflux via P-gp or other transporters .
- Metabolic Stability : Urea and sulphonamide derivatives () exhibit prolonged half-lives due to resistance to cytochrome P450 metabolism, whereas the target compound’s carboxamide group may increase susceptibility to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
